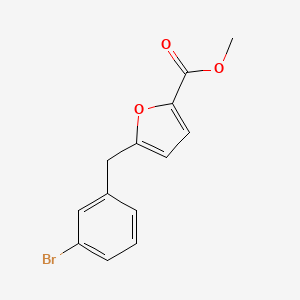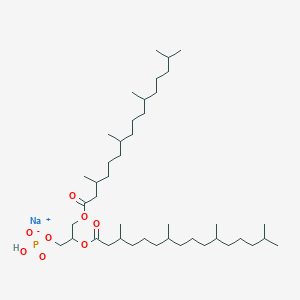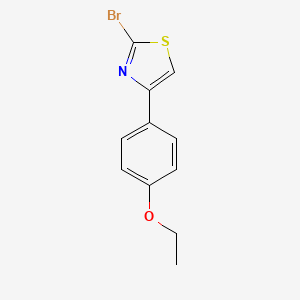
Methyl 5-(3-bromobenzyl)-2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(3-bromobenzyl)-2-furoate is an organic compound with the molecular formula C12H11BrO3 It is characterized by a furan ring substituted with a methyl ester group at the 2-position and a 3-bromobenzyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-bromobenzyl)-2-furoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-furoic acid and 3-bromobenzyl bromide.
Esterification: The 2-furoic acid is first esterified to form methyl 2-furoate. This is achieved by reacting 2-furoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Substitution Reaction: The methyl 2-furoate is then subjected to a nucleophilic substitution reaction with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate. This results in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Reaktionstypen: Methyl-5-(3-Brombenzyl)-2-furoat kann verschiedene chemische Reaktionen eingehen, darunter:
Nukleophile Substitution: Das Bromatom in der 3-Brombenzyl-Gruppe kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole ersetzt werden.
Oxidation: Der Furanring kann zu Derivaten der Furan-2,5-dicarbonsäure oxidiert werden.
Reduktion: Die Estergruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Alkohol reduziert werden.
Häufige Reagenzien und Bedingungen:
Nukleophile Substitution: Reagenzien wie Natriumazid oder Kaliumthiocyanat in polaren aprotischen Lösungsmitteln (z. B. DMF) bei erhöhten Temperaturen.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid in sauren oder basischen Medien.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether oder Tetrahydrofuran.
Hauptprodukte:
Nukleophile Substitution: Substituierte Benzyl-Derivate.
Oxidation: Furan-2,5-dicarbonsäure-Derivate.
Reduktion: Benzylalkohol-Derivate.
Wissenschaftliche Forschungsanwendungen
Methyl-5-(3-Brombenzyl)-2-furoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle, insbesondere bei der Entwicklung von Arzneimitteln und Agrochemikalien.
Medizinische Chemie: Die Struktur der Verbindung ermöglicht Modifikationen, die zur Entdeckung neuer Medikamente mit potenziellen therapeutischen Wirkungen führen können.
Materialwissenschaft: Es kann bei der Synthese von Polymeren und anderen Materialien mit spezifischen Eigenschaften eingesetzt werden.
Biologische Studien: Forscher verwenden es, um die Wechselwirkungen von Furanderivaten mit biologischen Systemen zu untersuchen, was Einblicke in ihr Potenzial als bioaktive Verbindungen liefern kann.
5. Wirkmechanismus
Der Wirkmechanismus von Methyl-5-(3-Brombenzyl)-2-furoat hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es beispielsweise mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren. Die Brombenzyl-Gruppe kann die Bindungsaffinität durch Halogenbindung verstärken, während der Furanring an π-π-Wechselwirkungen mit aromatischen Aminosäuren in Proteinen beteiligt sein kann. Die Estergruppe kann hydrolysiert werden, um aktive Metaboliten freizusetzen, die biologische Wirkungen entfalten.
Ähnliche Verbindungen:
Methyl-5-(2-Brombenzyl)-2-furoat: Ähnliche Struktur, aber mit dem Bromatom an der 2-Position der Benzyl-Gruppe.
Methyl-5-(3-Chlorbenzyl)-2-furoat: Ähnliche Struktur, aber mit einem Chloratom anstelle von Brom.
Methyl-5-(3-Bromphenyl)-2-furoat: Ähnliche Struktur, aber mit einer Phenyl-Gruppe anstelle einer Benzyl-Gruppe.
Vergleich:
Einzigartigkeit: Methyl-5-(3-Brombenzyl)-2-furoat ist aufgrund der spezifischen Positionierung des Bromatoms einzigartig, was seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen kann. Das Vorhandensein des Bromatoms kann die Fähigkeit der Verbindung verstärken, an Halogenbindungen teilzunehmen, was in der medizinischen Chemie wichtig ist, um die Wechselwirkungen zwischen Medikamenten und Rezeptoren zu verbessern.
Reaktivität: Im Vergleich zu seinem chlorierten Analogon kann die bromierte Verbindung aufgrund des größeren Atomradius und der unterschiedlichen Elektronegativität von Brom unterschiedliche Reaktivitätsmuster aufweisen.
Wirkmechanismus
The mechanism of action of Methyl 5-(3-bromobenzyl)-2-furoate depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through halogen bonding, while the furan ring can participate in π-π interactions with aromatic amino acids in proteins. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-(2-bromobenzyl)-2-furoate: Similar structure but with the bromine atom at the 2-position of the benzyl group.
Methyl 5-(3-chlorobenzyl)-2-furoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-(3-bromophenyl)-2-furoate: Similar structure but with a phenyl group instead of a benzyl group.
Comparison:
Uniqueness: Methyl 5-(3-bromobenzyl)-2-furoate is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding, which is important in medicinal chemistry for improving drug-receptor interactions.
Reactivity: Compared to its chlorinated analog, the brominated compound may exhibit different reactivity patterns due to the larger atomic radius and different electronegativity of bromine.
Eigenschaften
Molekularformel |
C13H11BrO3 |
|---|---|
Molekulargewicht |
295.13 g/mol |
IUPAC-Name |
methyl 5-[(3-bromophenyl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C13H11BrO3/c1-16-13(15)12-6-5-11(17-12)8-9-3-2-4-10(14)7-9/h2-7H,8H2,1H3 |
InChI-Schlüssel |
AKFJHXGNFFXCDY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(O1)CC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B12074074.png)

![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8R,9Z,11S,12R,13Z,15Z,18S)-12-[(3R,4S,5R)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B12074083.png)







